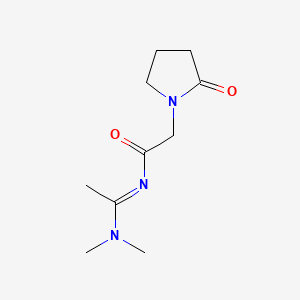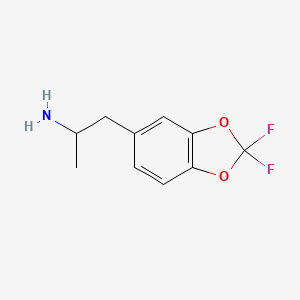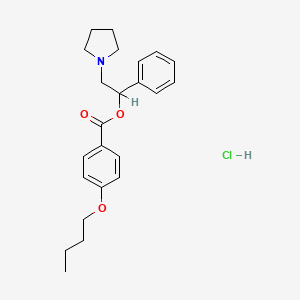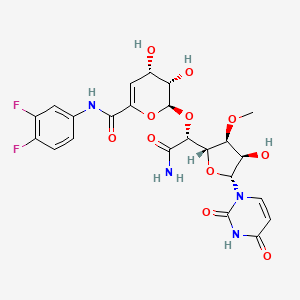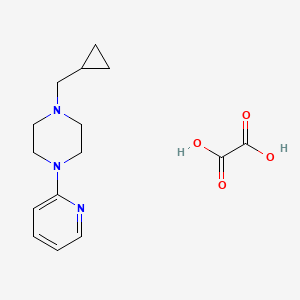
1-Propanesulfonic acid, 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanesulfonic acid, 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)-, sodium salt is a versatile compound with a wide range of applications in various fields. It is known for its unique chemical structure, which includes a sulfonic acid group, a hydroxy group, and a trihydroxysilyl group. This combination of functional groups makes it a valuable compound in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)-, sodium salt typically involves the reaction of 1-propanesulfonic acid with a suitable silane compound. The reaction conditions often include the use of a solvent such as water or an organic solvent, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-Propanesulfonic acid, 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)-, sodium salt undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonic acid group can be reduced to form sulfonates.
Substitution: The trihydroxysilyl group can undergo substitution reactions with other silane compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and silane compounds for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfonates, carbonyl compounds, and substituted silanes. These products can have different properties and applications, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanesulfonic acid, 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)-, sodium salt has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a stabilizing agent for proteins and enzymes.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-Propanesulfonic acid, 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)-, sodium salt involves its interaction with various molecular targets and pathways. The sulfonic acid group can participate in ionic interactions, while the hydroxy and trihydroxysilyl groups can form hydrogen bonds and covalent bonds with other molecules. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in various applications.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt: This compound has similar functional groups but includes a chlorine atom, which can affect its reactivity and applications.
3-Hydroxy-1-propanesulfonic acid sodium salt: This compound lacks the trihydroxysilyl group, making it less versatile in certain applications.
3-Allyloxy-2-hydroxy-1-propanesulfonic acid sodium salt: This compound includes an allyloxy group, which can provide different reactivity and applications compared to the trihydroxysilyl group.
Uniqueness
1-Propanesulfonic acid, 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)-, sodium salt is unique due to its combination of sulfonic acid, hydroxy, and trihydroxysilyl groups. This combination provides a wide range of reactivity and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
71487-07-5 |
|---|---|
Molecular Formula |
C6H12Na4O8SSi |
Molecular Weight |
364.27 g/mol |
IUPAC Name |
tetrasodium;2-hydroxy-3-(3-trioxidosilylpropoxy)propane-1-sulfonate |
InChI |
InChI=1S/C6H13O8SSi.4Na/c7-6(5-15(8,9)10)4-14-2-1-3-16(11,12)13;;;;/h6-7H,1-5H2,(H,8,9,10);;;;/q-3;4*+1/p-1 |
InChI Key |
JINOBJDKALERDZ-UHFFFAOYSA-M |
Canonical SMILES |
C(COCC(CS(=O)(=O)[O-])O)C[Si]([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


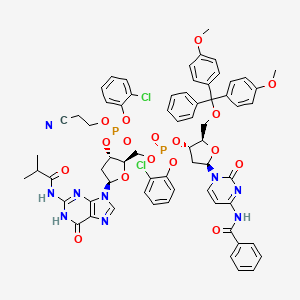
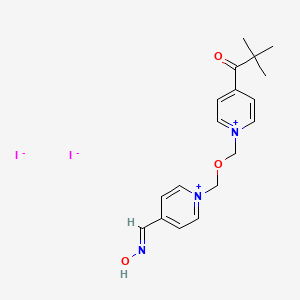

![1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B15191385.png)
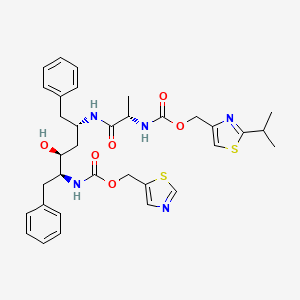
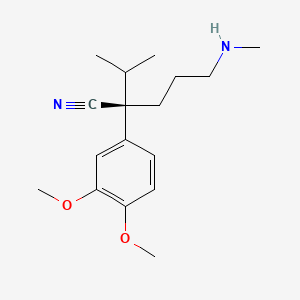
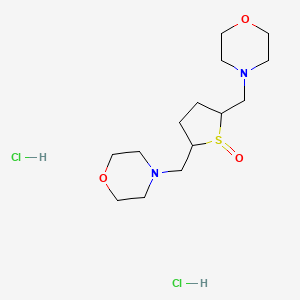
![3-methyl-5-[(1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B15191412.png)
